molecular formula C4H2F5I B14077705 3,3,4,4,4-Pentafluoro-1-iodo-1-butene

3,3,4,4,4-Pentafluoro-1-iodo-1-butene

Cat. No.: B14077705
M. Wt: 271.95 g/mol
InChI Key: RGMOTVZOASYAQV-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-1-iodo-1-butene is a fluorinated organic compound with the molecular formula C4H2F5I It is characterized by the presence of five fluorine atoms and one iodine atom attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-1-iodo-1-butene typically involves the fluorination of 1-iodo-1-butene. One common method is the reaction of 1-iodo-1-butene with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This ensures high yield and purity of the product. The use of advanced fluorinating agents and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-1-iodo-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents.

    Addition: Halogens (Cl2, Br2) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of 3,3,4,4,4-pentafluoro-1-butanol or 3,3,4,4,4-pentafluoro-1-butylamine.

    Addition: Formation of 3,3,4,4,4-pentafluoro-1,2-dihalobutane or 3,3,4,4,4-pentafluorobutane.

    Oxidation: Formation of 3,3,4,4,4-pentafluorobutanone.

    Reduction: Formation of 3,3,4,4,4-pentafluorobutane.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-1-iodo-1-butene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms involving fluorinated alkenes.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

    Medicine: Explored for its potential use in radiolabeling for diagnostic imaging, particularly in positron emission tomography (PET).

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-1-iodo-1-butene involves its reactivity due to the presence of highly electronegative fluorine atoms and the iodine atom. The fluorine atoms increase the electron-withdrawing capacity of the molecule, making the double bond more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluoro-1-butene: Lacks the iodine atom, making it less reactive in substitution reactions.

    3,3,4,4-Tetrafluoro-1-iodo-1-butene: Contains one less fluorine atom, affecting its chemical properties and reactivity.

    1,1,1,2,2-Pentafluoro-4-iodobutane: Different structural isomer with the iodine atom on a different carbon, leading to different reactivity patterns.

Uniqueness

3,3,4,4,4-Pentafluoro-1-iodo-1-butene is unique due to the combination of five fluorine atoms and one iodine atom, which imparts distinct chemical properties

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-1-iodobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOTVZOASYAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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